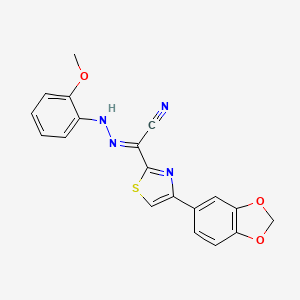

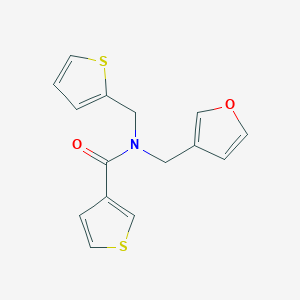

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a thiourea derivative, which are often used in various applications including as intermediates in chemical synthesis . The molecule contains a chlorobenzoyl group and a phenylamino group, which suggests it could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of both electron-rich (amine) and electron-poor (chlorobenzoyl) regions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thioureas and chlorobenzoic acids (which this compound is derived from) are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiourea could confer some degree of polarity to the molecule .Applications De Recherche Scientifique

Crystallography and Structural Analysis

Research has focused on understanding the crystal structures and vibrational properties of thiourea derivatives. Studies have revealed that these compounds often crystallize in specific space groups with molecules per unit cell, indicating the importance of hydrogen bonds and antiperiplanar conformations in their structures. For instance, fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers has been characterized, highlighting the effect of halogen substitution on molecular conformation and properties (Saeed, Erben, & Flörke, 2010).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have shown potential as enzyme inhibitors and mercury sensors. Unsymmetrical thiourea derivatives have demonstrated anti-cholinesterase activity and the capability to act as sensing probes for detecting toxic metals like mercury, highlighting their potential in medical and environmental applications (Rahman et al., 2021).

Environmental Degradation of Herbicides

The degradation pathways of phenylurea herbicides by soil fungi have been explored, with findings suggesting that fungal degradation pathways differ from bacterial ones, leading to new metabolites of environmental concern. This research is critical for understanding the environmental fate of herbicides and developing strategies for mitigating pollution (Badawi et al., 2009).

Materials Science and Polymer Chemistry

The synthesis and characterization of novel thiourea derivatives for applications in materials science have been reported. These compounds have been used to create polyimides with significant solubility, thermal stability, and potential for use in high-performance materials, demonstrating the versatility of thiourea derivatives in materials engineering (Kausar et al., 2010).

Catalytic Applications

Thiourea derivatives have also been investigated for their catalytic properties, particularly in the oxidation of alcohols to corresponding acids and ketones. This research underscores the potential of thiourea derivatives in catalysis and organic synthesis, offering pathways for the development of new catalytic processes (Gunasekaran, Bhuvanesh, & Karvembu, 2017).

Mécanisme D'action

Target of Action

It is structurally similar to 4-chlorobenzoyl coa, which is known to interact with the enzyme 4-chlorobenzoyl coa ligase . This enzyme is involved in the metabolism of various xenobiotics and drugs .

Mode of Action

Based on its structural similarity to 4-chlorobenzoyl coa, it might interact with the enzyme 4-chlorobenzoyl coa ligase . This interaction could potentially lead to changes in the enzyme’s activity, affecting the metabolism of certain substances within the cell .

Biochemical Pathways

Given its potential interaction with 4-chlorobenzoyl coa ligase, it might influence pathways related to the metabolism of xenobiotics and drugs .

Result of Action

If it does interact with 4-chlorobenzoyl coa ligase, it could potentially influence the enzyme’s activity and affect the metabolism of certain substances within the cell .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-16(2)27(20-6-4-3-5-7-20)21-14-12-19(13-15-21)25-23(29)26-22(28)17-8-10-18(24)11-9-17/h3-16H,1-2H3,(H2,25,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPMTRHXNXAINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)

![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)

![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861519.png)

![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)

![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)